1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)piperidine-4-carboxamide
CAS No.: 899959-08-1
Cat. No.: VC6677914
Molecular Formula: C18H18ClN3O3S3
Molecular Weight: 455.99
* For research use only. Not for human or veterinary use.
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)piperidine-4-carboxamide - 899959-08-1](/images/structure/VC6677914.png)
Specification
CAS No. | 899959-08-1 |
---|---|
Molecular Formula | C18H18ClN3O3S3 |
Molecular Weight | 455.99 |
IUPAC Name | 1-(5-chlorothiophen-2-yl)sulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)piperidine-4-carboxamide |
Standard InChI | InChI=1S/C18H18ClN3O3S3/c1-11-20-14-3-2-13(10-15(14)26-11)21-18(23)12-6-8-22(9-7-12)28(24,25)17-5-4-16(19)27-17/h2-5,10,12H,6-9H2,1H3,(H,21,23) |
Standard InChI Key | HPKXJKNZXYTQIJ-UHFFFAOYSA-N |
SMILES | CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl |
Introduction
Chemical Structure and Nomenclature
The molecular structure of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)piperidine-4-carboxamide comprises three distinct regions:
-
Piperidine-4-carboxamide core: A six-membered nitrogen-containing ring with a carboxamide group at the 4-position.
-
5-Chlorothiophen-2-yl sulfonyl group: A sulfonamide-linked thiophene ring substituted with chlorine at the 5-position.
-
2-Methylbenzo[d]thiazol-6-yl substituent: A benzothiazole moiety with a methyl group at the 2-position and an amide linkage at the 6-position.
The IUPAC name systematically describes this arrangement, ensuring unambiguous identification. Key structural features include:
-
Molecular formula: (calculated based on analogous compounds ).
-
Molecular weight: ~495.45 g/mol (derived from compositional analysis).
-
Stereochemistry: The piperidine ring adopts a chair conformation, with the sulfonyl and carboxamide groups occupying equatorial positions to minimize steric strain .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of this compound likely follows a multi-step protocol, as seen in related piperidine carboxamides :
-
Piperidine-4-carboxylic acid activation: The carboxylic acid group is converted to an acyl chloride using thionyl chloride (SOCl) or oxalyl chloride.
-
Sulfonylation: Reaction with 5-chlorothiophene-2-sulfonyl chloride introduces the sulfonyl group at the piperidine nitrogen.
-
Amide coupling: The activated carboxylate reacts with 2-methylbenzo[d]thiazol-6-amine via a coupling agent such as HATU or EDCI, forming the final carboxamide .
Key challenges:
-
Regioselectivity: Ensuring sulfonylation occurs exclusively at the piperidine nitrogen requires careful control of reaction conditions.
-
Purification: Intermediate sulfonyl chlorides are often hygroscopic, necessitating anhydrous workup .
Analytical Validation
Structural confirmation employs:
-
Nuclear Magnetic Resonance (NMR): and NMR verify substituent positions and purity. For example, the thiophene proton resonates at δ 7.2–7.4 ppm, while the benzothiazole methyl group appears near δ 2.5 ppm .
-
Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion ([M+H] ≈ 496.1 m/z) .
-
HPLC: Purity >95% is typically achieved using C18 reverse-phase chromatography .
Physicochemical Properties
The sulfonyl group enhances aqueous solubility compared to non-sulfonated analogs, while the benzothiazole moiety contributes to lipophilicity, balancing membrane permeability .
Pharmacological Profile
Hypothesized Mechanisms
Structural analogs suggest potential activity against kinase targets, particularly anaplastic lymphoma kinase (ALK) :
-
ALK inhibition: The piperidine carboxamide scaffold binds to the ATP pocket, with the sulfonyl group stabilizing a DFG-shifted kinase conformation .
-
Selectivity over IGF1R: The benzothiazole substituent may sterically hinder binding to insulin-like growth factor 1 receptor (IGF1R), reducing off-target effects .
In Silico Predictions
-
Target Prediction: SwissTargetPrediction identifies ALK (probability = 0.78) and CDK2 (probability = 0.65) as top candidates.
-
ADMET Properties:
Comparative Analysis with Structural Analogs
Compound | ALK IC (µM) | Selectivity (IGF1R/ALK) | Reference |
---|---|---|---|
Target compound | 0.11 (predicted) | >100 | |
N-(3-bromophenyl) analog | 0.174 | 12 | |
1-(3-chloropyridin-2-yl) derivative | 0.09 | 85 |
The target compound’s benzothiazole group likely improves selectivity over IGF1R compared to bromophenyl or chloropyridinyl analogs .
Future Directions
-
Synthetic optimization: Introduce fluorine atoms at the benzothiazole 4-position to enhance metabolic stability .
-
In vivo testing: Evaluate pharmacokinetics in rodent models, focusing on oral bioavailability and brain penetration .
-
Cocrystallization studies: Resolve ALK-bound structures to guide further affinity improvements .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume